Cas no 944900-11-2 (2-(Pyrrolidin-3-YL)pyrimidine)

2-(Pyrrolidin-3-YL)pyrimidine 化学的及び物理的性質
名前と識別子
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- 2-(PYRROLIDIN-3-YL)PYRIMIDINE
- 2-pyrrolidin-3-ylpyrimidine
- Pyrimidine,2-(3-pyrrolidinyl)-
- AB58641
- 2-(Pyrrolidin-3-YL)pyrimidine
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- インチ: 1S/C8H11N3/c1-3-10-8(11-4-1)7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2
- InChIKey: LPULOUDNRALULV-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C2N=CC=CN=2)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 121
- トポロジー分子極性表面積: 37.8
- 疎水性パラメータ計算基準値(XlogP): 0
2-(Pyrrolidin-3-YL)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-399924-10.0g |
2-(pyrrolidin-3-yl)pyrimidine |
944900-11-2 | 10.0g |
$4667.0 | 2023-03-02 | ||
Enamine | EN300-399924-0.1g |
2-(pyrrolidin-3-yl)pyrimidine |
944900-11-2 | 0.1g |
$956.0 | 2023-03-02 | ||
Enamine | EN300-399924-1.0g |
2-(pyrrolidin-3-yl)pyrimidine |
944900-11-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-399924-0.5g |
2-(pyrrolidin-3-yl)pyrimidine |
944900-11-2 | 0.5g |
$1043.0 | 2023-03-02 | ||
Enamine | EN300-399924-0.05g |
2-(pyrrolidin-3-yl)pyrimidine |
944900-11-2 | 0.05g |
$912.0 | 2023-03-02 | ||
Enamine | EN300-399924-0.25g |
2-(pyrrolidin-3-yl)pyrimidine |
944900-11-2 | 0.25g |
$999.0 | 2023-03-02 | ||
Enamine | EN300-399924-2.5g |
2-(pyrrolidin-3-yl)pyrimidine |
944900-11-2 | 2.5g |
$2127.0 | 2023-03-02 | ||
Enamine | EN300-399924-5.0g |
2-(pyrrolidin-3-yl)pyrimidine |
944900-11-2 | 5.0g |
$3147.0 | 2023-03-02 |
2-(Pyrrolidin-3-YL)pyrimidine 関連文献
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1. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
2-(Pyrrolidin-3-YL)pyrimidineに関する追加情報
Professional Introduction to 2-(Pyrrolidin-3-YL)pyrimidine (CAS No. 944900-11-2)
2-(Pyrrolidin-3-YL)pyrimidine, identified by the CAS number 944900-11-2, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule has garnered considerable attention due to its versatile structural framework and potential applications in drug discovery and development. The compound's unique combination of a pyrrolidine ring and a pyrimidine moiety makes it a valuable scaffold for designing novel therapeutic agents targeting various biological pathways.
The pyrrolidine moiety, characterized by its nitrogen-containing five-membered ring, contributes to the compound's ability to interact with biological targets such as enzymes and receptors. This structural feature is particularly useful in the development of small-molecule inhibitors and modulators. On the other hand, the pyrimidine component, known for its electron-deficient nature, enhances the compound's binding affinity and selectivity. Together, these features make 2-(Pyrrolidin-3-YL)pyrimidine a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing inhibitors of kinases and other enzymes involved in cancer progression. The structural motif of 2-(Pyrrolidin-3-YL)pyrimidine closely resembles several known kinase inhibitors, suggesting its potential as a lead compound for anticancer agents. Studies have demonstrated that derivatives of this compound can exhibit inhibitory activity against various kinases, including tyrosine kinases and serine/threonine kinases, which are crucial in signal transduction pathways associated with tumor growth and metastasis.
One of the most compelling aspects of 2-(Pyrrolidin-3-YL)pyrimidine is its ability to be modified at multiple positions, allowing chemists to fine-tune its pharmacological properties. Researchers have explored various substitution patterns on both the pyrrolidine and pyrimidine rings to optimize solubility, bioavailability, and target specificity. For instance, introduction of halogen atoms or nitrogen-containing substituents can significantly enhance binding interactions with biological targets. These modifications have led to the discovery of several potent inhibitors with promising preclinical activity.
The compound's potential extends beyond oncology; it has also shown promise in treating inflammatory diseases and infectious disorders. Inflammatory pathways often involve dysregulation of kinases and other enzymes, making them attractive targets for therapeutic intervention. Preclinical studies have indicated that certain derivatives of 2-(Pyrrolidin-3-YL)pyrimidine can modulate inflammatory responses by inhibiting key mediators such as p38 MAPK and JNK. Similarly, in the context of infectious diseases, this compound has been investigated for its ability to interfere with viral replication by targeting host enzymes essential for viral propagation.
The synthesis of 2-(Pyrrolidin-3-YL)pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyrrolidine derivatives and pyrimidine precursors under controlled conditions. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales, facilitating further research and development efforts.
In conclusion, 2-(Pyrrolidin-3-YL)pyrimidine (CAS No. 944900-11-2) represents a significant advancement in pharmaceutical chemistry with broad applications in drug discovery. Its unique structural features and modifiable nature make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological targets and mechanisms, compounds like 2-(Pyrrolidin-3-YL)pyrimidine are poised to play a crucial role in next-generation drug development efforts.
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